molecular formula C15H22ClNO2 B133564 (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride CAS No. 851764-85-7

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Cat. No.: B133564
CAS No.: 851764-85-7
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-IODNYQNNSA-N
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Description

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring, a phenyl group, and an ethyl ester moiety, making it structurally complex and functionally versatile. Its hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation or acylation reaction.

    Esterification: The ethyl ester moiety is introduced through an esterification reaction, often using ethanol and an acid catalyst.

    Resolution of Enantiomers: The chiral centers are resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester moiety, converting it into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding alcohols from the ester moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems due to the presence of the piperidine ring, which is a common motif in many bioactive molecules.

Medicine

Medically, this compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system. Its chiral nature is crucial for the development of drugs with specific enantiomeric forms.

Industry

Industrially, this compound can be used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride depends on its specific application. In a biological context, it may interact with neurotransmitter receptors, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and activate or inhibit these receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride: A similar compound with a methyl ester instead of an ethyl ester.

    2-Phenyl-2-((S)-piperidin-2-yl)acetic acid: The corresponding carboxylic acid form.

Uniqueness

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both a piperidine ring and an ethyl ester moiety. This combination of features makes it particularly useful in the synthesis of chiral molecules and in studying stereochemical effects in biological systems.

Properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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